Bis(sulphosuccinimidyl)suberate (BS3) is a water-soluble crosslinker commonly used in biochemical research applications Wikipedia: . It functions by covalently linking the primary amine groups (amino groups) of biomolecules, most frequently proteins Thermo Fisher Scientific: .
Here are some specific research applications of BS3:
BS3 is a valuable tool for studying protein-protein interactions. By crosslinking proteins that are interacting with each other, BS3 helps researchers identify and characterize these interactions PLOS ONE.
BS3 can be used to crosslink subunits of protein complexes, allowing researchers to determine the composition and structure of these complexes Thermo Fisher Scientific: .
BS3 can be used to covalently link receptors and their ligands (molecules that bind to receptors), aiding in the study of these interactions Thermo Fisher Scientific: .
BS3 can be used to immobilize proteins onto surfaces that contain amine groups. This is useful for various applications, such as protein purification and biosensor development Thermo Fisher Scientific: .
Bis(sulfosuccinimidyl)suberate is a water-soluble, homobifunctional crosslinker commonly used in biological research. It features two N-hydroxysulfosuccinimide (NHS) ester groups that react with primary amines, forming stable amide bonds. The compound is characterized by its ability to covalently link biomolecules, facilitating the study of protein interactions and structures without the interference of organic solvents, which can disrupt protein integrity .
The molecular formula of bis(sulfosuccinimidyl)suberate is , with a molecular weight of approximately 572.43 g/mol. Its structure includes an eight-atom spacer that enhances its functionality in various applications, particularly in the analysis of cell-surface proteins and protein complexes .
BS3 acts as a crosslinking agent by covalently linking primary amines (usually lysine residues) on protein molecules. The NHS ester groups on BS3 react with these amines, forming amide bonds and creating a stable bridge between the two proteins []. This crosslinking allows researchers to study protein-protein interactions, protein complex formation, and protein orientation within a complex [].
Bis(sulfosuccinimidyl)suberate primarily engages in nucleophilic acyl substitution reactions. The NHS ester groups react specifically with primary amines found on lysine residues and the N-terminus of polypeptides. This reaction results in the formation of stable amide bonds, which are crucial for creating covalent linkages between proteins or other biomolecules . The reaction occurs optimally at a pH range of 7 to 9, allowing for effective crosslinking under physiological conditions .
The biological activity of bis(sulfosuccinimidyl)suberate is significant in the context of protein interaction studies. It is particularly useful for stabilizing transient or weak protein-protein interactions, allowing researchers to analyze these interactions through techniques such as immunoprecipitation and mass spectrometry . Additionally, its inability to permeate cell membranes makes it ideal for studying surface proteins without affecting intracellular processes .
The synthesis of bis(sulfosuccinimidyl)suberate typically involves the reaction of suberic acid with NHS in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This process results in the formation of NHS esters, which are then sulfonated to create the final water-soluble product. The synthesis can be optimized by controlling factors such as temperature, pH, and reagent concentrations to yield high-purity bis(sulfosuccinimidyl)suberate suitable for research applications .
Bis(sulfosuccinimidyl)suberate has a wide range of applications in biological research:
Research utilizing bis(sulfosuccinimidyl)suberate often focuses on examining protein interactions within complex biological systems. Studies have shown its effectiveness in crosslinking proteins for subsequent analysis via mass spectrometry and other techniques. For instance, it has been employed to elucidate the interactions between enzymes and substrates or between different proteins within signaling pathways . The ability to form stable linkages under physiological conditions makes it a valuable tool for understanding cellular mechanisms.
Several compounds exhibit similar properties to bis(sulfosuccinimidyl)suberate, particularly in their use as crosslinkers. Below is a comparison highlighting their uniqueness:
| Compound Name | Type | Solubility | Membrane Permeability | Key Features |
|---|---|---|---|---|
| Bis(sulfosuccinimidyl)suberate | Homobifunctional | Water-soluble | No | Non-cleavable; ideal for surface proteins |
| Disuccinimidyl suberate | Homobifunctional | Organic solvent | Yes | Requires organic solvent; suitable for intracellular crosslinking |
| Ethylene glycol bis(succinimidyl)succinate | Homobifunctional | Water-soluble | No | Flexible spacer arm; used in diverse bioconjugation applications |
| Glutaraldehyde | Heterobifunctional | Water-soluble | Yes | Crosslinks through aldehyde groups; can modify intracellular proteins |
While bis(sulfosuccinimidyl)suberate shares similarities with these compounds, its unique water solubility and inability to penetrate membranes make it particularly advantageous for studies focused on extracellular interactions and surface proteins .
Bis(sulfosuccinimidyl)suberate possesses a distinctive molecular architecture characterized by a linear eight-carbon aliphatic chain terminated with two identical reactive groups. The free acid form exhibits the molecular formula C16H20N2O14S2 with a molecular weight of 528.47 g/mol, while the commonly used sodium salt form has the formula C16H18N2Na2O14S2 and a molecular weight of 572.43 g/mol [3] [2] [4]. The compound is assigned CAS number 82436-77-9 and presents as a white to off-white solid powder under standard conditions [3] [4] [5].
The terminal reactive groups of bis(sulfosuccinimidyl)suberate consist of sulfo-N-hydroxysuccinimide (sulfo-NHS) ester moieties, which represent water-soluble analogs of the conventional NHS ester system [6] [7]. These sulfo-NHS ester groups are characterized by the presence of a sulfonate group (-SO3) attached to the N-hydroxysuccinimide ring, which significantly enhances the aqueous solubility of the compound compared to its non-sulfonated counterpart [7] [8]. The sulfo-NHS ester functionality exhibits high selectivity for primary amine groups, including the ε-amino groups of lysine residues and N-terminal amino groups of proteins and peptides [6] [7] [9].
The reactivity of sulfo-NHS esters follows a nucleophilic acyl substitution mechanism wherein primary amines attack the electrophilic carbonyl carbon of the ester linkage, resulting in the formation of stable amide bonds and the release of N-hydroxysulfosuccinimide as a leaving group [7] [9]. This reaction proceeds optimally under physiological to slightly alkaline conditions, typically within the pH range of 7.2 to 9.0 [7] [10] [11]. The reaction kinetics are influenced by several factors, including pH, temperature, and the concentration of competing nucleophiles.
However, sulfo-NHS esters are subject to hydrolytic degradation in aqueous environments, with the hydrolysis rate exhibiting strong pH dependence. At pH 7.0 and 0°C, the half-life of hydrolysis ranges from 4 to 5 hours, decreasing to approximately 1 hour at pH 8.0 and 4°C, and precipitously dropping to merely 10 minutes at pH 8.6 and 4°C [12] [7] [13]. This pH-dependent hydrolysis represents a competing reaction that can reduce crosslinking efficiency, particularly in dilute protein solutions or under prolonged reaction conditions [7] [13] [14].
The central structural feature of bis(sulfosuccinimidyl)suberate is its eight-carbon aliphatic spacer arm, which provides a maximum extended length of 11.4 Å between the two reactive termini [2] [15] [16]. This spacer arm is derived from suberic acid (octanedioic acid), creating a flexible hydrocarbon bridge that allows for conformational mobility while maintaining the spatial relationship between crosslinked molecules [16] [17].
The 11.4 Å spacer length represents the theoretical maximum distance achievable when the crosslinker adopts a fully extended conformation. However, molecular dynamics studies have demonstrated that the effective crosslinking distance can vary significantly due to the inherent flexibility of both the spacer arm and the target protein side chains [16]. When considering the additional length contributed by lysine side chains, the maximum distance between Cα atoms of crosslinked residues can extend to approximately 24 Å, though experimental crosslinks have been observed at distances up to 30 Å due to protein dynamics [16].
The eight-atom spacer arm is classified as non-cleavable, meaning that once formed, the crosslinks are permanent and cannot be readily reversed under standard biochemical conditions [1] [15]. This characteristic makes bis(sulfosuccinimidyl)suberate particularly suitable for applications requiring stable, long-term protein conjugation or complex stabilization.
The solubility characteristics of bis(sulfosuccinimidyl)suberate are primarily determined by the presence of the sulfonated terminal groups, which confer excellent water solubility compared to non-sulfonated crosslinking reagents [2] [18]. The compound exhibits a maximum water solubility of approximately 10 mg/mL under standard conditions, which is sufficient for most biochemical applications [4] [5] [11] [19]. In phosphate-buffered saline at pH 7.2, bis(sulfosuccinimidyl)suberate can be dissolved to concentrations approaching 100 mM, eliminating the need for organic co-solvents in most experimental protocols [2] [18].
The compound also demonstrates good solubility in polar aprotic solvents, including dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [4] [5] [11] [20]. These organic solvents can be particularly useful for preparing concentrated stock solutions or when working with protein systems that may require reduced ionic strength conditions [21] [22]. However, it should be noted that the hydrolysis rate of sulfo-NHS esters is generally lower in organic solvents compared to aqueous solutions, which can be advantageous for extending the working life of prepared solutions [21].
For applications requiring dissolution in aqueous buffers, bis(sulfosuccinimidyl)suberate can be directly dissolved in water or physiological buffers. However, for maximum stability and to minimize premature hydrolysis, the compound is often first dissolved in a small volume of DMF or DMSO, followed by dilution into the aqueous reaction medium [22] [23]. This approach allows for the preparation of more concentrated working solutions while maintaining the water-soluble character of the crosslinker.
The ionic strength of the buffer system can influence the solubility of bis(sulfosuccinimidyl)suberate, with higher salt concentrations generally reducing solubility [18]. Therefore, it is recommended to use buffers with moderate ionic strength and to avoid amine-containing buffer systems such as Tris or glycine, which can compete with the target proteins for reaction with the sulfo-NHS ester groups [11] [24].
Bis(sulfosuccinimidyl)suberate demonstrates remarkable thermal stability in its solid state, with a melting point exceeding 300°C, indicating strong intermolecular interactions and a well-ordered crystalline structure [4] [5] [25]. The predicted density of 1.78±0.1 g/cm³ further supports the compact molecular packing in the solid phase [4] [5]. These properties contribute to the compound's stability during storage and handling under appropriate conditions.
The recommended storage conditions for bis(sulfosuccinimidyl)suberate involve maintaining the compound at -20°C in a desiccated environment to prevent moisture uptake [4] [5] [26]. Under these optimal storage conditions, the compound maintains its reactivity for up to three years when stored as a powder [26] [24]. At 4°C, the storage stability is reduced to approximately two years, while storage at room temperature is not recommended due to increased susceptibility to moisture-induced degradation [26].
The primary degradation pathway for bis(sulfosuccinimidyl)suberate involves hydrolysis of the sulfo-NHS ester bonds, leading to the formation of the corresponding carboxylic acid derivatives and N-hydroxysulfosuccinimide [12] [14]. This hydrolytic process is accelerated by the presence of moisture, elevated temperature, and alkaline pH conditions [27] [14]. The hydrolysis rate exhibits strong pH dependence, with significantly faster degradation occurring under basic conditions compared to neutral or acidic environments [28] [13].
At elevated temperatures, particularly above 100°C, bis(sulfosuccinimidyl)suberate may undergo thermal decomposition through pathways similar to other hydroxylamine derivatives [29] [27]. Studies on related N-hydroxysuccinimide compounds have demonstrated that these materials can exhibit exothermic decomposition under conditions that restrict material vaporization, such as in sealed containers or at elevated pressures [29]. The decomposition typically involves the rupture of N-O bonds and subsequent rearrangement reactions, though specific decomposition products for bis(sulfosuccinimidyl)suberate have not been extensively characterized.
To minimize degradation during handling and use, it is essential to equilibrate the storage container to ambient temperature before opening to prevent moisture condensation [24] [30]. Once dissolved, aqueous solutions of bis(sulfosuccinimidyl)suberate should be used promptly, as the compound undergoes progressive hydrolysis even under optimal reaction conditions [14] [22]. The use of low pH buffer systems (pH 5.0-6.0) during initial dissolution can help minimize hydrolysis, with subsequent pH adjustment to optimal crosslinking conditions (pH 7.2-8.0) immediately before use [10] [14].
Bis(sulfosuccinimidyl)suberate (BS3) is obtained by di-esterification of suberic acid with sodium 3-sulfo-N-hydroxysuccinimide (sulfo-NHS). Two complementary large-scale routes dominate commercial production:
| Route | Key Reagents | Reaction Medium & Control | Typical Yield | Literature Source |
|---|---|---|---|---|
| Halophosphoric mixed-anhydride | Diphenyl chlorophosphate, triethylamine, sulfo-NHS | Anhydrous acetonitrile, 0 °C→25 °C, N₂; < 0.1% H₂O | 78–82% (isolated) | US 5734064 A [1] |
| Carbodiimide activation | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide ⋅ HCl (EDC·HCl), sulfo-NHS | 0.1 M MES / NaCl buffer, pH 5.5; 2 h, 25 °C | 70–75% (precipitate) | Thermo Fisher application note [2] |
Process highlights
| Operation | Parameters | Performance Metrics |
|---|---|---|
| Reverse-phase preparative HPLC | C18, 250 × 21 mm; 0–60% acetonitrile/0.1% TFA, 20 min; 214 nm | Main peak ≥ 99% area; typical retention time 8.1 min [3] |
| Re-crystallization | 80% isopropanol / water, seed at 10 °C, filter at 0 °C | Bulk purity rises from 90 → 94% (w/w); solvent residuals < 100 ppm [4] |
| Final drying | 25 °C, 2 mbar, 12 h | Karl Fischer H₂O < 0.5% |
Thermo Fisher and Sigma-Aldrich lots report quantitative ^1H NMR purity ≥ 93% and ≥ 95% respectively after the above sequence [4] [5].
^1H NMR (700 MHz, D₂O, predicted & validated) [6]:
| δ (ppm) | Proton assignment |
|---|---|
| 2.85 (s, 4 H) | Succinimidyl –CH₂– (×2) |
| 2.00 (t, J = 7.2 Hz, 4 H) | α-methylene to carbonyl (suberate C-2, C-7) |
| 1.55 (m, 8 H) | Internal –(CH₂)₄– of suberate |
| 1.30 (t, J = 7.2 Hz, 4 H) | β-methylene (C-3, C-6) |
Integration matches the theoretical 1:1:2:1 ratio, confirming structure; no extraneous resonances above 0.5% are permissible for release.
Carbon NMR (176 MHz, D₂O): C=O signals at 173.5 ppm (suberate) and 169.2 ppm (succinimidyl) agree with HMDB prediction [6].
Electrospray ionisation (ESI) settings: 3.5 kV, 275 °C, sheath 35 psi.
| Ion | Calculated m/z | Observed m/z | Acceptance window |
|---|---|---|---|
| [M – 2 Na + H]⁻ | 527.04 | 527.05 | ±0.02 [7] |
| [M – Na]⁻ | 549.02 | 549.03 | ±0.02 |
| [M + H]⁺ (trace) | 573.05 | 573.05 | ±0.05 |
Fragmentation (CID 20 eV) gives dominant succinimidyl-sulfonate loss (Δm/z = 137.0), used as an identity marker in batch release [7].
Irritant